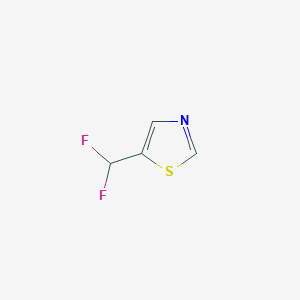

5-(Difluoromethyl)thiazole

Description

Significance of the Thiazole (B1198619) Heterocycle in Chemical Research

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in synthetic and medicinal chemistry. mdpi.comnih.govresearchgate.net Its aromatic nature provides a stable scaffold, while the presence of heteroatoms and reactive positions allows for a wide array of chemical modifications. mdpi.com This versatility has led to the incorporation of the thiazole moiety into a multitude of biologically active compounds and approved drugs. nih.govfabad.org.trnih.gov

The thiazole nucleus is a key component in various therapeutic agents, including those with antimicrobial, anti-inflammatory, anticancer, and antifungal properties. mdpi.comnih.govfabad.org.tr For instance, it is a structural feature of vitamin B1 (thiamine), which is essential for normal neurological function. mdpi.comresearchgate.net The ability of the thiazole ring to participate in various chemical reactions and interact with biological targets has cemented its status as a "privileged scaffold" in drug design and discovery. researchgate.netresearchgate.net Researchers have extensively explored modifications at different positions of the thiazole ring to generate novel compounds with enhanced therapeutic potential. mdpi.comfabad.org.tr

Role of Difluoromethylation in Modulating Molecular Properties

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties. rsc.org The difluoromethyl (CF2H) group, in particular, has emerged as a valuable functional group in medicinal chemistry due to its unique electronic characteristics and ability to act as a hydrogen bond donor. acs.orgcas.cn

Difluoromethylation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govmdpi.com The CF2H group is more lipophilic than a methyl group and can act as a bioisostere for hydroxyl or thiol groups, offering a way to modulate a molecule's properties while maintaining or improving its biological activity. cas.cnnih.gov The hydrogen atom of the difluoromethyl group can participate in hydrogen bonding, a crucial interaction in drug-receptor binding. rsc.orgnih.gov This ability to act as a "lipophilic hydrogen bond donor" is a key feature that distinguishes it from other fluorinated groups like the trifluoromethyl (CF3) group. cas.cnnih.gov

Overview of Research Trajectories for 5-(Difluoromethyl)thiazole and Analogous Structures

Research into this compound and its analogs is driven by the synergistic effects of the thiazole ring and the difluoromethyl group. The primary focus of this research lies in the synthesis of novel derivatives and the evaluation of their potential applications, particularly in medicinal chemistry and agrochemicals.

Synthetic efforts are directed towards developing efficient and selective methods for the introduction of the difluoromethyl group onto the thiazole scaffold. rsc.org This includes late-stage difluoromethylation techniques, which allow for the modification of complex molecules in the final steps of a synthetic sequence. rsc.orgmdpi.com

The exploration of the chemical properties of these compounds is another key research area. This involves studying their reactivity in various chemical transformations, such as electrophilic and nucleophilic substitution reactions, to create a diverse library of derivatives. smolecule.com For example, the chlorine atom in 2-chloro-5-(difluoromethyl)-1,3-thiazole (B2434573) can be substituted by nucleophiles to generate more complex structures. smolecule.com

The investigation of the biological activities of these compounds is a major driver of research. Given the established pharmacological importance of both thiazoles and difluoromethylated compounds, there is significant interest in the potential of this compound derivatives as new therapeutic agents or agrochemicals. nih.govsmolecule.com

Interactive Data Table: Properties of Selected Difluoromethylated Thiazole Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound-2-carbaldehyde | 1780912-17-5 | C5H3F2NOS | 163.15 |

| 2-Chloro-5-(difluoromethyl)-1,3-thiazole | Not Available | C4H2ClF2NS | 169.58 |

| 2,4-Dichloro-5-(difluoromethyl)-1,3-thiazole | 105315-43-3 | C4HCl2F2NS | 204.02 |

| 5-Bromo-2-(difluoromethyl)thiazole | 1319255-36-1 | C4H2BrF2NS | 214.02 |

| 2-Bromo-5-(difluoromethyl)thiazole | Not Available | C4H2BrF2NS | 214.02 |

| 5-(Difluoromethyl)-4-methyl-1,3-thiazole | Not Available | C5H5F2NS | 149.16 |

| 5-(Difluoromethyl)-3-(4-fluorophenyl)-1,2-thiazole | Not Available | C10H6F3NS | 229.22 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H3F2NS |

|---|---|

Molecular Weight |

135.14 g/mol |

IUPAC Name |

5-(difluoromethyl)-1,3-thiazole |

InChI |

InChI=1S/C4H3F2NS/c5-4(6)3-1-7-2-8-3/h1-2,4H |

InChI Key |

YVTPUFGQUPXEBB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC=N1)C(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 5 Difluoromethyl Thiazole and Derivatives

Direct Difluoromethylation Strategies

Direct difluoromethylation involves the introduction of the CF₂H group onto a pre-existing thiazole (B1198619) ring. These methods are highly valued for their efficiency in late-stage functionalization, allowing for the rapid diversification of complex molecules.

C-H Difluoromethylation Approaches

The direct conversion of a carbon-hydrogen (C-H) bond on the thiazole ring to a carbon-difluoromethyl (C-CF₂H) bond is an atom-economical and powerful strategy. Several protocols have been established, often relying on radical, organometallic, or photochemical processes.

Radical C-H difluoromethylation is a prominent method for functionalizing heteroarenes like thiazole. These reactions typically involve the generation of a difluoromethyl radical (•CF₂H), which then attacks the electron-deficient C5 position of the thiazole ring. Various reagents and activation methods have been developed to generate the •CF₂H radical. rsc.org

Common precursors for the difluoromethyl radical include:

Zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂)

Difluoromethanesulfonyl chloride (HCF₂SO₂Cl)

Sodium difluoromethanesulfinate (HCF₂SO₂Na)

Difluoromethyl heteroaryl-sulfones mdpi.com

These precursors can be activated using methods such as single-electron oxidation, single-electron reduction, or photocatalysis. rsc.orgmdpi.com For instance, visible-light-driven, metal-free difluoromethylation can be achieved using sodium difluoromethanesulfinate activated by photocatalysts like Eosin Y, with air serving as the terminal oxidant. rsc.org Another approach employs difluoromethyl heteroaryl-sulfones, such as [¹⁸F]difluoromethyl benzothiazolyl-sulfone, in photoredox catalysis to achieve C-H difluoromethylation. mdpi.com The reaction proceeds via reduction of the sulfone by an excited photocatalyst to generate the •CF₂H radical. mdpi.com

| Precursor/Reagent | Catalyst/Activator | Conditions | Substrate Scope | Ref. |

| Sodium difluoromethanesulfinate | Eosin Y / Rose Bengal | Visible Light (Green LEDs), Air (Oxidant) | Heteroarenes (pyridines, imidazoles, etc.) | rsc.org |

| [¹⁸F]Difluoromethyl benzothiazolyl-sulfone | fac-Ir(ppy)₃ | Blue Light Irradiation | N-containing heteroarenes | mdpi.com |

| Iodo(difluoro)methyl phenyl sulfone (ICF₂SO₂Ph) | Light Bulbs (26 W) | Irradiation | N-, O-, and S-containing electron-rich heteroarenes | uliege.be |

A significant advancement in C-H difluoromethylation is the copper-mediated oxidative approach. rsc.orgacs.org This method allows for the direct and regioselective introduction of the CF₂H group into heteroarenes, including thiazoles, under mild conditions. acs.orgbeilstein-journals.org The reaction typically utilizes (difluoromethyl)trimethylsilane (B44995) (TMSCF₂H) as the difluoromethyl source, a copper catalyst (e.g., CuCN), and an oxidant. rsc.orgchinesechemsoc.org

The key to this transformation is the use of 9,10-phenanthrenequinone as an oxidant. acs.org The proposed mechanism involves the in situ generation of a [CuCF₂H] complex from the copper salt and TMSCF₂H. The heteroarene, activated by a base, coordinates to the copper center. Subsequent oxidation of the resulting Cu(I) complex by the quinone facilitates a reductive elimination step, furnishing the difluoromethylated thiazole and regenerating the active catalyst. rsc.orgbeilstein-journals.org A notable feature of this method is its regioselectivity; difluoromethylation occurs at the most acidic C-H bond of the azole ring. rsc.org

| CF₂H Source | Copper Source | Oxidant | Base | Substrate Scope | Ref. |

| TMSCF₂H | CuCN | 9,10-phenanthrenequinone | t-BuOK | Oxazoles, thiazoles, imidazoles, pyridines, thiophenes | rsc.orgbeilstein-journals.org |

| TMSCF₂H | CuI | 9,10-phenanthrenequinone | t-BuOK | (Hetero)aromatic and aliphatic terminal alkynes | rsc.org |

Hypervalent iodine(III) reagents have emerged as powerful tools in modern synthesis due to their oxidizing properties and low toxicity. researchgate.netnih.gov A specific protocol for C-H difluoromethylation involves a custom-designed hypervalent iodine(III) reagent featuring difluoroacetoxy ligands. rsc.org When subjected to photolysis with blue light, this reagent enables the direct C-H difluoromethylation of various heteroarenes. rsc.org These reagents are valued for their high functional group tolerance and ability to operate under mild, often metal-free, conditions. researchgate.net The reaction proceeds via the light-induced generation of a difluoromethyl radical from the iodine(III) center, which then engages in the C-H functionalization of the heterocyclic substrate. rsc.org

| Reagent Type | Activation | Key Features | Ref. |

| Hypervalent iodine(III) with difluoroacetoxy ligands | Photolysis (Blue Light) | Metal-free, mild conditions | rsc.org |

Coupling Reactions Involving Difluoromethyl Groups

Cross-coupling reactions represent another major pathway to C(sp²)-CF₂H bond formation. These methods typically involve the reaction of a thiazole derivative bearing a leaving group (e.g., a halogen) with a difluoromethyl-containing reagent in the presence of a transition metal catalyst.

For example, copper-mediated protocols can directly couple aryl iodides with TMSCF₂H to yield difluoromethylated arenes. rsc.orgchinesechemsoc.org While initially challenging for electron-deficient substrates, modifications using ligands like phenanthroline have expanded the scope. chinesechemsoc.org Similarly, nickel-catalyzed cross-coupling reactions have been developed, using aryl zinc reagents and a difluoromethyl source like 5-((difluoromethyl)sulfonyl)-1-phenyl-1H-tetrazole. rsc.org Thiazole derivatives, such as 2-chloro-5-(difluoromethyl)thiazole, can serve as substrates in such coupling reactions, allowing for further functionalization. smolecule.com The synthesis of precursors like 2-bromo-5-(difluoromethyl)thiazole or 5-(bromodifluoromethyl)thiazoles provides essential building blocks for these transformations. chim.itfluorochem.co.uk

| Catalyst System | Thiazole Substrate | CF₂H Source/Reagent | Reaction Type | Ref. |

| CuI / CsF | Aryl/Heteroaryl Iodide | TMSCF₂H | Copper-mediated cross-coupling | rsc.orgchinesechemsoc.org |

| Ni(acac)₂ / Ligand | Aryl Zinc Reagent | 5-((difluoromethyl)sulfonyl)-1-phenyl-1H-tetrazole | Nickel-catalyzed cross-coupling | rsc.org |

Incorporation of Difluoromethyl Building Blocks

An alternative to direct difluoromethylation is the construction of the thiazole ring itself using a precursor that already contains the difluoromethyl group. This "building block" approach is a cornerstone of heterocyclic synthesis.

One classic example is the Hantzsch thiazole synthesis. Modified versions of this reaction can be employed, for instance, by using an α,α-difluoro-β-ketonitrile as a key building block. vulcanchem.com Another strategy involves the synthesis of versatile synthons like bromodifluoromethyl-substituted compounds that can undergo cyclization with appropriate partners. For instance, a bromodifluoromethyl synthon can be cyclized with amines or thiocyanates to construct the thiazole ring system, directly installing the CF₂H group at the desired position. chim.it This method provides a reliable route to compounds like 5-(bromodifluoromethyl)thiazoles, which are themselves useful for subsequent chemical modifications. chim.it

| Synthetic Strategy | Key Building Block | Reaction Partners | Product Type | Ref. |

| Hantzsch Thiazole Synthesis | α,α-Difluoro-β-ketonitrile | Thioamide or equivalent | 5-(Difluoromethyl)thiazole derivative | vulcanchem.com |

| Cyclization | Bromodifluoromethyl synthon | Amines, Thiocyanate | Bromodifluoromethyl thiazoles | chim.it |

Ring-Forming Cyclization Reactions

The formation of the thiazole core is most commonly achieved through reactions that build the five-membered ring from acyclic precursors. These methods are valued for their robustness and the ability to introduce a variety of substituents.

Hantzsch Thiazole Synthesis and its Variants

The Hantzsch thiazole synthesis remains the most traditional and widely recognized method for constructing a thiazole ring. nih.govmdpi.com This reaction involves the cyclocondensation of an α-halocarbonyl compound with a compound containing an N-C-S fragment, most commonly a thioamide. nih.govtandfonline.com The versatility of this synthesis allows for the preparation of thiazoles with a wide array of alkyl, aryl, or heteroaryl substituents at positions 2, 4, or 5. nih.govtandfonline.com For the synthesis of a this compound derivative, this would typically require an α-halocarbonyl compound bearing a difluoromethyl group. The structure-activity relationships show that α-haloketones with electron-withdrawing groups, such as trifluoromethyl substituents, can influence the reaction outcome. smolecule.com

Condensation of Thioamides with α-Halocarbonyl Compounds

This method is the cornerstone of the Hantzsch synthesis. nih.gov The reaction mechanism proceeds via a nucleophilic attack from the sulfur atom of the thioamide onto the alpha-carbon of the α-halocarbonyl compound. This is followed by an intramolecular cyclization and a final dehydration step to yield the aromatic thiazole ring. nih.govsmolecule.com The reaction can be visualized as follows:

Step 1: S-Alkylation: The thioamide's sulfur atom attacks the carbon bearing the halogen, displacing it.

Step 2: Cyclization: The nitrogen atom then attacks the carbonyl carbon to form a five-membered ring intermediate (a hydroxythiazoline). nih.gov

Step 3: Dehydration: The intermediate eliminates a molecule of water to form the stable, aromatic thiazole ring.

This process has been extensively used to generate a multitude of thiazole derivatives. tandfonline.com

| Reactant Class 1 (N-C-S Fragment) | Reactant Class 2 (α-Halocarbonyl) | Resulting Thiazole Feature |

|---|---|---|

| Thioamides (R-CSNH₂) | α-Haloketones (R'-C(O)CH(X)R'') | Substituents at positions 2, 4, and 5 |

| Thiourea (B124793) (H₂NCSNH₂) | α-Haloaldehydes (R'-CH(X)CHO) | 2-Aminothiazole derivatives |

| Thiosemicarbazides (H₂NCSNHNH₂) | α-Haloesters (R'-C(O)O-CH(X)R'') | 2-Hydrazinothiazole derivatives |

Domino Alkylation-Cyclization Reactions

A more recent and efficient alternative to the classical Hantzsch synthesis is the domino alkylation-cyclization reaction. This method has been successfully employed for the synthesis of 2-aminothiazoles by reacting substituted propargyl bromides with thiourea derivatives. nih.govorganic-chemistry.org The reaction is typically performed in the presence of a base like potassium carbonate and can be significantly accelerated using microwave irradiation. nih.govrsc.org The proposed mechanism involves an initial S-alkylation of the thiourea by the propargyl bromide, followed by a 5-exo-dig cyclization to form the thiazole ring, avoiding the need for often unstable α-haloketone precursors. organic-chemistry.org

Willgerodt-Kindler Reaction for Thioamide Intermediates

Advanced Synthetic Techniques

To improve the efficiency, yield, and environmental footprint of thiazole synthesis, modern techniques are often employed.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions, including the synthesis of heterocyclic compounds like thiazoles. beilstein-journals.org Both the Hantzsch synthesis and domino alkylation-cyclization reactions can be performed under microwave irradiation to dramatically reduce reaction times and often improve product yields. organic-chemistry.orgnih.gov For example, a domino reaction of propargyl bromides and thioureas can be completed in minutes with high yields under microwave heating. organic-chemistry.orgrsc.org Similarly, the Hantzsch condensation of α-haloketones with thioureas shows significant improvement over conventional heating methods. nih.gov The efficiency of microwave heating stems from its ability to rapidly and uniformly heat the reaction mixture, leading to faster reaction rates. beilstein-journals.org

| Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Conventional Heating (Reflux) | 8 hours | Lower yields, required rigorous purification | nih.gov |

| Microwave Irradiation (90 °C) | 30 minutes | 95% | nih.gov |

Green Chemistry Approaches and Sustainable Solvents

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of thiazole derivatives to minimize environmental impact. researchgate.net These approaches focus on the use of sustainable solvents, energy-efficient reaction conditions, and recyclable catalysts. researchgate.net

Sustainable Solvents: Conventional synthesis of thiazoles often relies on volatile and hazardous organic solvents. mdpi.com Green alternatives are actively being explored. Water, prized for its non-toxicity, availability, and non-flammability, is an excellent green solvent, though its use can be limited by the poor solubility of organic reactants. mdpi.com

A significant advancement is the use of Deep Eutectic Solvents (DESs), which are mixtures of hydrogen bond donors and acceptors. mdpi.com DESs like those based on choline (B1196258) chloride (ChCl) with glycerol, urea, or polyethylene (B3416737) glycol (PEG) are gaining traction. researchgate.netnih.gov For instance, the Hantzsch thiazole synthesis, a cornerstone reaction, has been successfully performed in a choline chloride/glycerol (ChCl/Gly) mixture, which serves as a recyclable and effective medium. nih.gov Studies have shown that the choice of DES components is crucial; a ChCl/Gly mixture provided a 73% yield for a ferrocene-based thiazole, while ChCl/urea and other combinations were less effective. nih.gov The high efficiency of ChCl/Gly is attributed to its lower viscosity and the synergistic effects of hydrogen bonding. nih.gov

Energy-Efficient Methods: Microwave irradiation and ultrasound-mediated synthesis are key techniques in green chemistry that often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. researchgate.net These methods have been successfully applied to the synthesis of various thiazole derivatives.

The following table summarizes various green solvents and their applications in thiazole synthesis.

| Green Solvent/Approach | Example Application/Advantage | Reference |

| Water (H₂O) | Used as a non-toxic, non-flammable solvent, though limited by reactant solubility. | mdpi.com |

| Deep Eutectic Solvents (DES) | Choline chloride/glycerol used for efficient Hantzsch thiazole synthesis; recyclable medium. | mdpi.comnih.gov |

| Polyethylene Glycol (PEG-400) | Acts as a low-cost, benign, and recyclable green solvent for synthesizing hydrazineyl-thiazole derivatives. | researchgate.netresearchgate.net |

| Microwave/Ultrasound | Reduces reaction times and energy consumption for various thiazole syntheses. | researchgate.net |

Fluorous Synthesis Methodologies

Fluorous synthesis represents a specialized branch of chemistry that facilitates the purification of reaction products by tagging them with perfluoroalkyl chains. nih.gov This "beadless" high-speed synthetic technology combines the advantages of homogeneous solution-phase kinetics with a straightforward phase-separation purification process, often fluorous solid-phase extraction (F-SPE). nih.govwhiterose.ac.uk

This methodology is particularly advantageous as it avoids the need for large excesses of reagents and allows for the recovery of fluorous materials after separation. nih.gov The fluorous tag is generally stable and has a minimal effect on the reactivity of the molecule it is attached to. nih.gov

A key application in heterocycle synthesis involves a "cyclative-capture" strategy. nih.govmanchester.ac.uk In this approach, a fluorous tag is attached to a substrate, which then undergoes cyclization to form the heterocyclic framework. The tagged product can be easily separated from non-fluorous side products and unreacted starting materials via F-SPE. nih.gov The fluorous tag can then be removed, often in a traceless manner, to yield the final, pure heterocyclic compound. manchester.ac.uk This strategy has been employed for the high-throughput synthesis of diverse N-heterocycles and is applicable to sulfur-containing systems like thiazoles. nih.govmanchester.ac.uk

The process can be summarized as:

Tagging: A starting material is tagged with a fluorous chain (e.g., C₈F₁₇). nih.gov

Reaction: The fluorous-tagged molecule undergoes reaction in a solution phase.

Separation: The reaction mixture is passed through a fluorous silica (B1680970) gel cartridge. Non-fluorous components are washed away with a fluorophobic solvent (like methanol (B129727)/water), while the tagged product is retained. nih.gov

Elution: The desired fluorous compound is then eluted using a fluorophilic solvent (like methanol or acetone). nih.gov

Detagging: The fluorous tag is cleaved to release the final product. manchester.ac.uk

This method streamlines the purification process, making it a powerful tool for creating libraries of complex molecules like substituted thiazoles. acs.org

Synthesis of Precursors and Intermediates

The synthesis of functionalized 5-(difluoromethyl)thiazoles often begins with the preparation of key precursors, such as halogenated thiazoles and thiazole carboxylic acids, which can then be further modified.

Halogenated thiazoles are versatile intermediates, with the halogen atoms serving as handles for subsequent cross-coupling reactions or nucleophilic substitutions.

2,4-Dichloro-5-difluoromethyl-1,3-thiazole: This compound is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. musechem.com It features a thiazole ring substituted with chlorine atoms at the 2 and 4 positions and a difluoromethyl group at the 5 position. musechem.combldpharm.com The presence of two chlorine atoms provides multiple reaction sites for introducing further complexity to the molecule. musechem.com Its synthesis is a critical step in building more elaborate difluoromethylthiazole-containing structures.

5-Bromo-2-(difluoromethyl)thiazole: Brominated thiazoles are also highly valuable precursors. The synthesis of 5-bromo-thiazole derivatives can be achieved through electrophilic substitution using brominating agents like N-Bromosuccinimide (NBS). nih.gov For instance, the 5-position of a 2-methylthiazole (B1294427) ring can be selectively brominated with NBS. nih.gov While a specific, detailed synthesis for 5-Bromo-2-(difluoromethyl)thiazole is not readily available in the reviewed literature, analogous procedures suggest that direct bromination of a 2-(difluoromethyl)thiazole (B2828596) precursor is a viable route. The resulting compound, 5-Bromo-2-(difluoromethyl)thiazole, is a liquid at room temperature and requires storage in an inert atmosphere at low temperatures (-20°C). sigmaaldrich.comsigmaaldrich.com

Thiazole carboxylic acids are another class of important building blocks, allowing for the formation of amides, esters, and other derivatives.

The synthesis of fluorinated thiazole carboxylic acids often follows the Hantzsch thiazole synthesis. A general route involves the reaction of a halogenated ketoester with a thioamide. google.comgoogle.com For example, 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid is prepared by first chlorinating or brominating ethyl trifluoroacetoacetate, followed by cyclization with thioacetamide, and subsequent hydrolysis of the resulting ester to the carboxylic acid. google.comgoogle.com

A similar strategy can be applied to difluoromethyl analogs. The synthesis of 4-(difluoromethyl)-1,3-thiazole-5-carboxylic acid typically involves the introduction of the difluoromethyl group onto the thiazole ring, potentially using difluorocarbene reagents under metal catalysis (e.g., copper or palladium). An alternative approach is the construction of the ring from a difluoromethylated building block.

One documented multi-step synthesis of a related bromo-thiazole carboxylic acid starts with the bromination of 2-amino-4-methylthiazole-5-ethylcarboxylate, followed by hydrolysis to form 2-bromo-4-methylthiazole-5-carboxylic acid . researchgate.net This acid can then be converted into various other functional groups, demonstrating the utility of these carboxylated intermediates. researchgate.net

Chemical Reactivity and Derivatization Studies of 5 Difluoromethyl Thiazole

Electrophilic Substitution Reactions on the Thiazole (B1198619) Ring

The thiazole ring is generally resistant to electrophilic aromatic substitution due to its electron-deficient character. However, the presence and nature of substituents on the ring can influence the outcome of such reactions. The π-electron density in thiazoles marks the C5 position as the most favorable site for electrophilic attack. wikipedia.org Should the C5 position already be occupied, electrophilic substitution becomes significantly less likely to occur at other positions on the ring. pharmaguideline.com

For the parent thiazole, electrophilic substitution, such as halogenation, preferentially occurs at the C5 position. pharmaguideline.com The introduction of an electron-donating group at the C2 position can further activate the C5 position towards electrophiles. pharmaguideline.com Conversely, the presence of the electron-withdrawing difluoromethyl group at the C5 position in 5-(difluoromethyl)thiazole is expected to deactivate the ring towards electrophilic substitution.

Nucleophilic Substitution Reactions and Transformations

The electron-deficient nature of the thiazole ring makes it susceptible to nucleophilic attack, particularly at the C2 position. pharmaguideline.com Nucleophilic substitution reactions on the thiazole ring typically require either a strong nucleophile or activation of the ring. pharmaguideline.com Halogen atoms attached to the thiazole ring at the C2, C4, or C5 positions can be displaced by nucleophiles. pharmaguideline.com

In the context of this compound, while the difluoromethyl group itself is not a typical leaving group for nucleophilic aromatic substitution, substituents at other positions on the ring can undergo such reactions. For instance, a halogen at the C2 position of a this compound could be displaced by various nucleophiles. The known reaction mode of 2-substituted benzothiazoles is nucleophilic aromatic substitution (SNAr) at the C-2 position with a range of carbon, nitrogen, oxygen, and sulfur nucleophiles. cas.cn

Heteroatom-Directed Metallation Reactions

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heterocyclic compounds. wikipedia.org This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. wikipedia.orgbaranlab.org The heteroatoms within the thiazole ring (nitrogen and sulfur) can act as directing groups for metalation.

In thiazole itself, deprotonation with strong bases like organolithium compounds occurs at the C2 position, which is the most acidic proton on the ring. wikipedia.orgpharmaguideline.com The resulting 2-lithiothiazole can then react with various electrophiles. pharmaguideline.com For this compound, the nitrogen atom at position 3 is expected to direct metalation to the C2 position, provided a sufficiently strong base is used. This approach allows for the introduction of a wide range of substituents specifically at the C2 position.

Table 1: Common Reagents in Heteroatom-Directed Metallation

| Reagent Class | Examples | Purpose |

|---|---|---|

| Organolithium Bases | n-Butyllithium (n-BuLi), sec-Butyllithium (sec-BuLi), tert-Butyllithium (t-BuLi) | Deprotonation of the ring |

| Amine Additives | Tetramethylethylenediamine (TMEDA) | Breaks up organolithium aggregates, increasing basicity and reactivity |

Functional Group Interconversions and Modifications

Functional group interconversion (FGI) is a key strategy in organic synthesis that involves converting one functional group into another. imperial.ac.uksolubilityofthings.com This allows for the modification of molecules to access derivatives with different properties and functionalities.

The difluoromethyl (CF₂H) group can participate in certain chemical transformations, although it is generally considered to be relatively stable. The C-H bond in the CF₂H group is acidic and can be deprotonated under strong basic conditions, though this is less common than reactions involving other parts of the molecule. The difluoromethyl group is recognized for its ability to act as a lipophilic hydrogen bond donor. cas.cnrsc.org

Recent advancements have focused on the introduction of the difluoromethyl group onto heterocyclic systems. These methods often involve radical C-H difluoromethylation using reagents like TMSCF₂H. rsc.org While these are methods for synthesis rather than derivatization of the existing group, they highlight the ongoing interest in molecules containing this moiety.

Substituents on the this compound ring can undergo a variety of transformations to generate a diverse range of derivatives.

Halogen Substituents: A halogen, such as bromine or chlorine, at the C2 or C4 position can serve as a versatile handle for further functionalization. It can be replaced via nucleophilic substitution or participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to form new carbon-carbon or carbon-heteroatom bonds. For example, 2-chlorothiazole can participate in SNAr-type reactions. cas.cn

Amino and Hydrazino Groups: An amino group on the thiazole ring can be diazotized and subsequently replaced by a variety of other functional groups (Sandmeyer reaction). It can also be acylated to form amides or react with aldehydes and ketones to form imines. Hydrazino groups can be converted into various other nitrogen-containing heterocycles.

Carboxamide Groups: A carboxamide group can be hydrolyzed to a carboxylic acid, which in turn can be converted to esters, acid chlorides, or other acid derivatives. The amide itself can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄). imperial.ac.ukfiveable.me

Table 2: Examples of Functional Group Interconversions on a Thiazole Ring

| Starting Functional Group | Reagent(s) | Resulting Functional Group | Reaction Type |

|---|---|---|---|

| Halogen (e.g., -Br, -Cl) | Organoboronic acid, Pd catalyst, base | Alkyl, Aryl, or Vinyl group | Suzuki Coupling |

| Amino (-NH₂) | NaNO₂, H⁺, then CuX | Halogen, Cyano, etc. | Sandmeyer Reaction |

| Carboxamide (-CONH₂) | 1. LiAlH₄, 2. H₂O | Amine (-CH₂NH₂) | Reduction |

Chemo- and Regioselective Derivatization

Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the preferential reaction at one position over another. Both are crucial for the controlled synthesis of complex molecules.

In the context of this compound, derivatization can be directed to specific positions on the thiazole ring.

C2-Position: As mentioned in section 3.3, heteroatom-directed metalation is a highly regioselective method for functionalizing the C2 position. pharmaguideline.com

C4-Position: Functionalization at the C4 position is less straightforward than at C2 or C5. It may require a multi-step synthesis involving the construction of the thiazole ring with the desired substituent already in place. However, palladium-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of thiazoles at various positions. rsc.org

Chemoselectivity: When performing reactions on a substituted this compound, the choice of reagents and reaction conditions is critical to ensure that only the desired functional group reacts. For example, when reducing a carboxamide group with a mild reducing agent, other reducible groups like the thiazole ring itself remain intact. The stability of the thiazole ring to catalytic hydrogenation with platinum and to metal reductions in acid demonstrates this chemoselectivity. pharmaguideline.com

The ability to selectively modify different parts of the this compound molecule allows for the systematic exploration of its chemical space and the generation of libraries of compounds for various applications.

Photochemical and Redox Reactivity

The photochemical and redox characteristics of this compound are influenced by the interplay between the electron-rich thiazole ring and the electron-withdrawing difluoromethyl group. While specific studies on this compound are not extensively documented, its reactivity can be inferred from the behavior of related thiazole and fluorinated aromatic derivatives.

The thiazole nucleus itself can participate in various photochemical reactions, including cycloadditions and rearrangements, although the aromatic nature of the ring often necessitates high-energy conditions for such transformations to occur. wikipedia.org The introduction of a difluoromethyl group at the C5 position, a site typically rich in electrons, is expected to modulate this reactivity. wikipedia.org The CF2H group acts as a weak hydrogen bond donor and can influence the excited-state properties of the molecule. mdpi.com In broader studies of fluorinated pesticides, direct photolysis has been observed to lead to defluorination or the formation of various fluorinated byproducts, suggesting that C-F bond cleavage can be a potential photochemical pathway under certain conditions. nih.gov For instance, photocatalytic difluoromethylation reactions of aromatic compounds often proceed via radical intermediates, highlighting the potential for the CF2H group to participate in radical processes upon photoexcitation. mdpi.com

In terms of redox behavior, the thiazole ring is an electroactive moiety. acs.org The presence of substituents significantly impacts the oxidation and reduction potentials of the thiazole core. nih.gov Electron-donating groups generally make the ring easier to oxidize, while electron-withdrawing groups, such as the difluoromethyl substituent, render oxidation more difficult by lowering the energy of the highest occupied molecular orbital (HOMO). Conversely, the electron-withdrawing nature of the CF2H group is expected to make the this compound more susceptible to reduction. Studies on other substituted thiazoles have shown that the introduction of electron-withdrawing groups facilitates reduction. nih.gov The electrochemical behavior of 5-aminothiazoles, for example, demonstrates that these compounds can undergo one-electron oxidation to form stable radical cations. nih.gov The redox properties are crucial in the context of designing molecules for applications in organic electronics, where thiazolo[5,4-d]thiazole (B1587360) units are valued for their oxidative stability. conicet.gov.ar

A summary of the expected effects of the difluoromethyl group on the reactivity of the thiazole ring is presented in the table below.

| Property | Influence of the Thiazole Ring | Expected Influence of the 5-(Difluoromethyl) Group |

| Photochemical Reactivity | Susceptible to cycloadditions and rearrangements under UV irradiation. wikipedia.org | May introduce new photochemical pathways, such as C-F bond cleavage or participation in radical reactions. mdpi.comnih.gov |

| Oxidation Potential | Can be oxidized, with the ease of oxidation depending on substituents. nih.gov | Increases the oxidation potential, making the molecule more resistant to oxidation. nih.gov |

| Reduction Potential | Can be reduced, influenced by the nature of substituents. researchgate.net | Decreases the reduction potential, making the molecule more susceptible to reduction. nih.gov |

Intermolecular Interactions and Aggregation Behavior

The intermolecular interactions and aggregation behavior of this compound are dictated by the molecule's structure, which combines a polar aromatic heterocycle with a fluorinated substituent. These features give rise to a range of non-covalent interactions that can influence its solid-state packing and solution-phase self-assembly.

The thiazole ring itself, with its nitrogen and sulfur heteroatoms and aromatic π-system, can participate in several types of intermolecular interactions. These include π-π stacking, where the aromatic rings of adjacent molecules align, and dipole-dipole interactions arising from the polar nature of the C-N and C-S bonds. nih.gov The nitrogen atom can also act as a hydrogen bond acceptor.

The difluoromethyl group introduces additional and distinct intermolecular forces. The highly electronegative fluorine atoms create a significant dipole moment in the C-F bonds, leading to strong dipole-dipole interactions. Furthermore, the hydrogen atom of the CF2H group is acidic enough to act as a hydrogen bond donor, participating in weak C-H···N and C-H···S hydrogen bonds with the thiazole ring of neighboring molecules. mdpi.com Perhaps most significantly, the fluorine atoms can act as hydrogen bond acceptors in C-H···F interactions. researchgate.net The interplay of these varied forces, such as π-stacking and fluorine-involved interactions, can lead to complex crystal packing motifs, as has been observed in other fluorinated organic semiconductors. rsc.org The introduction of fluorine can alter molecular dipole moments and orientations, thereby affecting crystal symmetry. researchgate.net

The combination of a polar heterocyclic ring and a fluorinated group suggests that this compound may exhibit aggregation in solution, particularly in less polar solvents. Molecular aggregation is a common phenomenon for conjugated molecules and is driven by intermolecular forces seeking to minimize unfavorable solvent interactions. nih.gov The nature of these aggregates, whether they are H-type (blue-shifted absorption) or J-type (red-shifted absorption), would depend on the specific geometry of the intermolecular packing in the aggregated state. nih.gov The study of aggregation is crucial as it can significantly impact the photophysical and electronic properties of molecular materials. nih.gov

The potential intermolecular interactions involving this compound are summarized in the table below.

| Type of Interaction | Description | Potential Role in this compound |

| π-π Stacking | Attractive interaction between the electron clouds of aromatic rings. nih.gov | The thiazole rings can stack, contributing to crystal packing and aggregation. |

| Dipole-Dipole Interactions | Electrostatic attraction between polar molecules. | Significant due to the polar thiazole ring and the highly polar C-F bonds. |

| Hydrogen Bonding | C-H···N/S (CF2H as donor) and C-H···F (thiazole C-H as donor). mdpi.comresearchgate.net | The CF2H group can act as a hydrogen bond donor, and the fluorine atoms and thiazole nitrogen can act as acceptors. |

| van der Waals Forces | Weak, short-range electrostatic attractive forces. pressbooks.pub | Present between all molecules and contribute to overall cohesion. |

Spectroscopic and Structural Characterization Methodologies

Advanced Spectroscopic Techniques

A combination of spectroscopic methods provides a complete picture of the molecular identity and electronic environment of 5-(Difluoromethyl)thiazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms within a molecule.

¹H NMR: In the proton NMR spectrum of this compound, the protons on the thiazole (B1198619) ring are expected to appear as distinct signals in the aromatic region of the spectrum. The proton of the difluoromethyl group (-CHF₂) would exhibit a characteristic triplet splitting pattern due to coupling with the two adjacent fluorine atoms. The chemical shift of this proton would be significantly influenced by the electron-withdrawing nature of the fluorine atoms.

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. The carbon atoms of the thiazole ring will resonate at chemical shifts typical for aromatic heterocyclic systems. The carbon of the difluoromethyl group will appear as a triplet due to one-bond coupling with the two fluorine atoms.

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. For this compound, the two fluorine atoms of the difluoromethyl group are chemically equivalent and would give rise to a single resonance. This signal would be split into a doublet by the adjacent proton.

Interactive Data Table: Predicted NMR Data for Thiazole Derivatives

| Nucleus | Predicted Chemical Shift (ppm) Range | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H (thiazole ring) | 6.8 - 9.0 | s, d | J(H,H) ≈ 2-4 |

| ¹H (-CHF₂) | 6.5 - 7.5 | t | J(H,F) ≈ 50-60 |

| ¹³C (thiazole ring) | 110 - 160 | s, d | |

| ¹³C (-CHF₂) | 110 - 120 | t | J(C,F) ≈ 230-250 |

| ¹⁹F (-CHF₂) | -90 to -130 | d | J(F,H) ≈ 50-60 |

Note: The data in this table is based on typical values for similar structures and should be considered as predictive. Actual experimental values may vary.

Infrared (IR) and Vibrational Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. The IR spectrum of this compound is expected to show absorption bands corresponding to:

C-H stretching vibrations of the thiazole ring.

C=C and C=N stretching vibrations characteristic of the thiazole aromatic system.

C-S stretching vibrations.

Strong C-F stretching vibrations associated with the difluoromethyl group, typically appearing in the region of 1000-1200 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a molecule. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, confirming the molecular weight of the compound. Fragmentation of the thiazole ring and loss of the difluoromethyl group or fluorine atoms would lead to characteristic fragment ions, aiding in the structural confirmation. A potential molecular ion peak for a related compound, 5-(difluoromethyl)-1,3-thiazole-2-carbaldehyde, has been noted at m/z 163.1, which is consistent with its molecular weight vulcanchem.com.

UV-Vis Absorption and Fluorescence Spectroscopy

X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique can provide precise bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound itself has not been reported in the searched literature, X-ray crystallography has been successfully applied to elucidate the structures of other thiazole derivatives, providing valuable insights into their solid-state conformations and packing arrangements.

Chiroptical Spectroscopy (if applicable for chiral derivatives)

Chiroptical spectroscopy, which includes techniques like circular dichroism (CD) and circularly polarized luminescence (CPL), is used to study chiral molecules. As this compound is an achiral molecule, it would not exhibit a chiroptical response. However, if a chiral center were introduced into the molecule, for instance, through substitution, then chiroptical spectroscopy would be a powerful tool to investigate its stereochemical properties.

Computational and Theoretical Studies of 5 Difluoromethyl Thiazole

Quantum Chemical Calculations (e.g., DFT, TDDFT)

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful computational tools used to investigate the electronic and structural properties of molecules. kbhgroup.inresearchgate.net These methods are frequently applied to heterocyclic compounds to predict geometries, vibrational frequencies, electronic transitions, and various reactivity descriptors.

The electronic properties and reactivity of a molecule are largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. pku.edu.cn A smaller gap generally implies higher reactivity.

In studies of various thiazole (B1198619) derivatives, the HOMO is often distributed over the thiazole ring and adjacent π-conjugated systems, while the LUMO's location can be influenced by acceptor groups attached to the ring. mdpi.com For instance, DFT calculations on thiazole azo dyes show the HOMO spread across the donor moiety and the thiazole ring, with the LUMO localized on the acceptor part of the molecule. mdpi.com This separation of FMOs is crucial for the charge-transfer properties of such molecules.

Table 1: Representative Frontier Molecular Orbital Energies for a Thiazole Derivative

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.5293 |

| LUMO Energy | -0.8302 |

| HOMO-LUMO Energy Gap | -4.6991 |

Data derived from DFT/B3LYP/6-311G(d,p) calculations on N-((1H-benzo[d]imidazol-2-yl)methyl)thiazol-2-amine, a related thiazole derivative.

Theoretical vibrational analysis is a fundamental tool for interpreting and assigning experimental infrared (IR) and Raman spectra. science.govnih.gov By calculating harmonic vibrational frequencies using DFT methods, researchers can assign specific spectral bands to the corresponding molecular motions, such as stretching, bending, and torsional modes. researchgate.net

A detailed study on the related compound 5-difluoromethyl-1,3,4-thiadiazole-2-amino utilized DFT calculations at the B3LYP/6-31G* and B3LYP/6-311++G** levels to compute harmonic vibrational wavenumbers. researchgate.net The theoretical results were combined with Pulay's scaled quantum mechanical force field (SQMFF) methodology to achieve a good correlation between calculated and experimental infrared spectra. researchgate.net This approach allows for a complete assignment of the compound's vibrational modes. researchgate.net

For fluorinated thiazole derivatives, characteristic vibrations would include C-H, C=N, and C-S stretching modes of the thiazole ring, alongside the distinctive C-F and C-H stretching and bending modes of the difluoromethyl group. nih.gov For instance, in fluorophenyl-based thiazoles, characteristic thiazole ring vibrations are observed in the 1068–692 cm⁻¹ region of the IR spectrum. nih.gov

Table 2: Selected Vibrational Modes and Assignments for a Related Thiadiazole Derivative

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| ν(N-H) | ~3400-3500 | N-H stretching (amino group) |

| ν(C-H) | ~3100 | C-H stretching (difluoromethyl group) |

| ν(C=N) | ~1600-1650 | C=N stretching (ring) |

| δ(CH₂) | ~1400-1450 | CH₂ scissoring |

Assignments are based on the computational study of 5-difluoromethyl-1,3,4-thiadiazole-2-amino. researchgate.net

Tautomerism is a key phenomenon in heterocyclic chemistry, where a molecule can exist in two or more interconvertible structural forms that differ in the position of a proton. nih.govscispace.com Quantum chemical calculations are essential for determining the relative stability of different tautomers and the energy barriers for their interconversion. mdpi.commdpi.com

While 5-(difluoromethyl)thiazole itself does not have common tautomeric forms, studies on substituted thiazoles and related heterocycles provide a model for how such equilibria can be analyzed. For example, a computational study of 5-difluoromethyl-1,3,4-thiadiazole-2-amino investigated the tautomeric equilibrium between its amine and imine forms. researchgate.net The energy difference between these two tautomers was calculated to be small, suggesting a possible coexistence of both forms. researchgate.net Similarly, studies on benzothiazole (B30560) derivatives have calculated the energy barriers required for the transition between amine and imine or thiol and thione tautomers, predicting which form is likely to predominate. scispace.com These calculations show that intramolecular proton transfer can have high energy barriers, but these can be lowered in the presence of solvent molecules or through intermolecular pathways. nih.govmdpi.com

Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analyses are computational methods used to gain deeper insight into the electronic structure of a molecule. NBO analysis examines charge distribution, bond orders, and charge-transfer interactions within the molecule. mdpi.com AIM theory analyzes the topology of the electron density to characterize the nature of chemical bonds and intermolecular interactions. researchgate.net

In the computational study of 5-difluoromethyl-1,3,4-thiadiazole-2-amino, NBO and AIM calculations were performed to study bond orders, atomic charges, and topological properties. researchgate.net NBO analysis can reveal the delocalization of electron density from donor (Lewis-type) orbitals to acceptor (non-Lewis type) orbitals, which stabilizes the molecule. mdpi.com The stabilization energy associated with these interactions can be quantified. For example, in thiazole azo dyes, significant charge transfer is observed from the phenyl ring towards the thiazole ring and from the thiazole ring towards acceptor moieties. mdpi.com

AIM theory can identify critical points in the electron density that define atomic interactions. researchgate.net This method is particularly useful for characterizing weak interactions like hydrogen bonds.

Table 3: Example of Calculated Mulliken Atomic Charges for a Thiazole Derivative

| Atom | Charge (a.u.) |

|---|---|

| S12 | 0.15 |

| C13 | -0.12 |

| C14 | 0.05 |

| N15 | -0.25 |

| C16 | 0.18 |

Data derived from DFT calculations on N-((1H-benzo[d]imidazol-2-yl)methyl)thiazol-2-amine.

The difluoromethyl (CF₂H) group can act as a hydrogen bond donor. researchgate.net Computational studies on 5-difluoromethyl-1,3,4-thiadiazole-2-amino analyzed the hydrogen bond donor properties of its CF₂H group using molecular electrostatic potentials. researchgate.net The ability of the thiazole nitrogen atom to act as a hydrogen bond acceptor is also a critical feature, influencing crystal packing and interactions with biological macromolecules. nih.gov Theoretical studies can quantify the strength of these interactions and describe their geometry. rsc.org

The acidity of the thiazole ring is another important property. With a pKa of approximately 2.5 for its conjugate acid, thiazole is significantly less basic than imidazole. Deprotonation can occur at the C2 position with strong bases. Computational methods can predict the pKa of molecules and identify the most likely sites of protonation or deprotonation, providing valuable information on the molecule's behavior in different chemical environments.

Molecular Modeling and Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. researchgate.netmdpi.com This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of a ligand's biological activity. rsc.orgacs.org

While no specific molecular docking studies for this compound have been published, numerous studies have successfully applied this technique to other thiazole derivatives to explore their potential as therapeutic agents. nih.govnih.gov For instance, thiazole derivatives have been docked into the active sites of various protein targets, including penicillin-binding proteins to assess antibacterial activity and tubulin to evaluate anticancer potential. researchgate.netnih.gov These simulations provide insights into the binding interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, and can help rationalize the structure-activity relationships observed in biological assays. nih.gov

Given the prevalence of the thiazole scaffold in medicinal chemistry, molecular docking simulations of this compound could be a valuable first step in identifying its potential biological targets and guiding the design of future derivatives with enhanced activity.

Ligand-Target Binding Interactions and Modes

Computational techniques such as molecular docking and molecular dynamics (MD) simulations are crucial for elucidating how thiazole-based ligands interact with biological targets. These methods predict the binding conformations and affinities of molecules within the active sites of proteins, guiding the design of more potent and selective drugs. nih.gov

Virtual screening of large chemical databases followed by molecular docking is a common strategy to identify novel inhibitors. dntb.gov.ua For instance, in a study targeting the LasR receptor of P. aeruginosa, a library of 800 thiazole derivatives was docked into the active region, leading to the identification of promising quorum sensing inhibitors. dntb.gov.ua Molecular docking studies can reveal favorable binding interactions and high docking scores, which indicate strong binding affinity. physchemres.org For example, in a search for lung cancer inhibitors, molecules with high docking scores were selected from a large database for further analysis. physchemres.org

MD simulations provide a deeper understanding of the dynamic behavior of the ligand-protein complex over time. physchemres.org These simulations can reveal conformational changes, the stability of binding, and key amino acid residues that are critical for the interaction. nih.govphyschemres.org In one study, MD simulations highlighted that hydrophobic interactions were predominant for a specific ligand and identified residues such as ILE_267 and LYS_494 as playing a crucial role in ligand binding and stabilization. physchemres.org

Table 1: Examples of Computational Studies on Ligand-Target Interactions for Thiazole Derivatives

Thiazole Derivative Series Target Computational Method Key Findings Reference Novel Thiazole Derivatives LasR of P. aeruginosa Molecular Docking, MD Simulation Identified derivative D_152 as a potential inhibitor with a binding mode similar to a known reference compound. MD simulation confirmed its role as a LasR antagonist. researchgate.net Database-Screened Molecules Protein 5ZMA (Lung Cancer) Molecular Docking (SP, XP), MD Simulation Identified two ligands (L2 and L3) with high docking scores (-10.344 and -11.4, respectively). MD simulations revealed key interacting residues (ILE-267, LYS-494). researchgate.net 1-(1H-Benzimidazol-5-yl)-5-aminopyrazoles FGFR1 and FGFR4 Flexible Docking, MD Simulation, Binding Free Energy Prediction Predicted binding conformations and pharmacophoric features. Calculated binding free energies were consistent with experimental potency values.

Structure-Activity Relationship (SAR) Studies based on Computational Models

Structure-Activity Relationship (SAR) studies establish a connection between the chemical structure of a compound and its biological activity. researchgate.net Computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are pivotal in this field. researchgate.netresearchgate.net These models use statistical methods to correlate molecular descriptors (e.g., physicochemical, electronic, topological) with biological responses, enabling the prediction of activity for new compounds and guiding the optimization of lead structures. researchgate.netimist.ma

Various 2D and 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to series of thiazole derivatives. researchgate.net These studies aim to understand the structural requirements for a specific biological activity. For example, a QSAR study on thiazole derivatives as inhibitors of the human peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1) enzyme used statistical methods like multiple linear regression (MLR) and artificial neural networks (ANN) to build predictive models. imist.ma The resulting models showed good statistical quality, with high values for the coefficient of determination (R²) and the cross-validation coefficient (R²cv), indicating their predictive power. imist.ma The insights from such models can guide the design of new derivatives with improved inhibitory activity. imist.ma

Table 2: Statistical Results of QSAR Models for Thiazole Derivatives

Compound Series Target QSAR Model R² (Training Set) Q² or R²cv (Cross-Validation) R² (Test Set) Reference Thiazole Derivatives PIN1 Inhibitors MLR 0.76 0.63 0.78 Thiazole Derivatives PIN1 Inhibitors ANN 0.98 0.99 0.98 Pyrrolidine Derivatives Gelatinase Inhibitors CoMFA 0.981 0.625 - Pyrrolidine Derivatives Gelatinase Inhibitors CoMSIA 0.988 0.749 -

Excited State Dynamics and Photophysical Processes

The study of excited state dynamics is fundamental to understanding the fluorescence and other photophysical properties of molecules, which is critical for their application in technologies like organic light-emitting diodes (OLEDs) and bioimaging. sciencedaily.com Thiazole-containing systems, particularly those with a thiazolo[5,4-d]thiazole (B1587360) (TzTz) core, have garnered significant interest due to their rigid, electron-deficient, π-conjugated structure, which imparts high oxidative stability and interesting optical properties. mdpi.comnih.gov The photophysical properties of these materials are highly dependent on their molecular structure and crystal packing. nih.govrsc.org Computational studies, often using Time-Dependent Density Functional Theory (TD-DFT), are essential for interpreting experimental results and elucidating the underlying mechanisms of these processes. nih.gov

Excited State Intramolecular Proton Transfer (ESIPT) Mechanisms

Excited State Intramolecular Proton Transfer (ESIPT) is a photophysical process where a proton is transferred within a molecule in its excited state. nih.govmdpi.com This process typically occurs in a four-step cycle: photoexcitation to the excited state, an ultrafast proton transfer to form a transient tautomer (keto form), radiative relaxation from the tautomer leading to a large Stokes-shifted fluorescence, and finally, reverse proton transfer in the ground state. nih.gov

Several thiazole derivatives have been designed to exhibit ESIPT. springernature.comresearchgate.net For instance, compounds based on the thiazolo[5,4-d]thiazole moiety have been shown to undergo a reversible ESIPT process. researchgate.net Theoretical investigations using DFT and TD-DFT have confirmed that upon photoexcitation, intramolecular hydrogen bonds are strengthened, which facilitates the proton transfer process. nih.gov The potential energy surfaces of the excited state can be constructed computationally to determine the reaction pathway and energy barriers. Studies have shown that for some molecules, a stepwise proton transfer mechanism is preferred over a synchronous one. nih.gov The ESIPT phenomenon is sensitive to the molecular environment, and its efficiency can be modulated by introducing different substituents or by the solvent polarity. researchgate.netresearchgate.net

Table 3: Photophysical Data for ESIPT-Exhibiting Thiazole Derivatives

Compound Solvent/State Emission Wavelength (nm) Fluorescence Quantum Yield (ΦF) Key Observation Reference bis-2,6-dibenzothiazolylphenol (1) THF 580-590 0.28 ESIPT emission from keto tautomer. bis-2,6-dibenzothiazolylphenol (1) Solid State 592 0.26 ESIPT emission observed in the solid state. Butterfly-shaped derivative (2) THF 580-590 0.41 Amplified ESIPT fluorescence compared to monomeric precursor. Butterfly-shaped derivative (2) Solid State 570 0.38 Substantially larger quantum yield than the monomeric precursor in the solid state.

Exciton (B1674681) Formation and Delocalization in Aggregates

In the solid state or in aggregates, the photophysical properties of molecules can be significantly different from those in solution due to intermolecular interactions. springernature.com When molecules are packed closely together, their excited states can couple, leading to the formation of excitons, which are delocalized over multiple molecules. The nature of this coupling depends on the relative orientation of the molecules. springernature.com

In studies of thiazolo[5,4-d]thiazole-based molecular crystals, it has been found that different packing arrangements lead to distinct photophysical behaviors. springernature.com For example, aggregates can be classified as H-aggregates (parallel orientation, leading to blue-shifted absorption) or J-aggregates (head-to-tail orientation, leading to red-shifted absorption). Some complex crystal structures can exhibit properties of both, such as segregated HJ-aggregates, where exciton coupling strength and type (H or J) vary along different crystallographic directions. springernature.com The phenomenon of exciton delocalization is crucial as it directly influences the emissive properties of the material in the solid state, which is a key consideration for applications in organic electronics. nih.govspringernature.com Computational models are employed to calculate the exciton coupling strength and understand how molecular packing dictates the optical properties of crystalline materials. springernature.com

Mechanistic Investigations of Reactions Involving 5 Difluoromethyl Thiazole

Reaction Pathway Elucidation in Organic Synthesis

The synthesis and modification of 5-(difluoromethyl)thiazole and its derivatives proceed through various reaction pathways, with mechanistic investigations revealing the involvement of both ionic and radical intermediates. The choice of mechanism is often dictated by the starting materials and reaction conditions employed.

Ionic mechanisms are fundamental to the construction of the thiazole (B1198619) ring itself. The Hantzsch thiazole synthesis, a classic and widely used method, operates through an ionic pathway. nih.gov This reaction involves the condensation of an alpha-halocarbonyl compound with a species containing a thioamide functional group. nih.gov The mechanism proceeds via a nucleophilic attack of the thioamide's sulfur atom on the electrophilic carbon of the alpha-halocarbonyl. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. nih.gov

Conversely, the introduction of the difluoromethyl (CF2H) group often utilizes radical pathways. These reactions have gained prominence due to their mild conditions and high functional group tolerance. researchgate.net The process typically involves the generation of a difluoromethyl radical (•CF2H) from a suitable precursor, such as zinc difluoromethanesulfinate or difluoromethyl phosphonium (B103445) salts. researchgate.net This radical can then be used in addition/cyclization cascade processes to build structurally diverse CF2H-containing heterocycles. researchgate.net The radical mechanism allows for the difluoromethylation of pre-existing heterocyclic structures under conditions that might not be compatible with ionic pathways. researchgate.net

| Mechanism Type | Key Features | Typical Application for this compound | Intermediates |

|---|---|---|---|

| Ionic | Involves charged intermediates (nucleophiles, electrophiles). Common in ring-forming reactions. | Formation of the core thiazole ring (e.g., Hantzsch synthesis). nih.gov | Imino thioethers, hydroxythiazoline. nih.gov |

| Radical | Involves uncharged species with unpaired electrons. Often initiated by light or a radical initiator. | Introduction of the difluoromethyl (CF2H) group onto the thiazole ring. researchgate.net | Difluoromethyl radical (•CF2H), CF2H-imidoyl radical. researchgate.net |

While specific catalytic cycles for the direct synthesis of this compound are not extensively detailed, analogous transformations in heterocyclic chemistry rely heavily on transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions. A plausible catalytic cycle for the synthesis of a 5-substituted thiazole, for example, would involve steps common to reactions like the Suzuki or Stille coupling.

A hypothetical palladium-catalyzed cycle would typically begin with the oxidative addition of an organohalide (e.g., a 5-halothiazole) to a Pd(0) complex, forming a Pd(II) intermediate. The next step, transmetalation , involves the transfer of the difluoromethyl group from an organometallic reagent (e.g., a difluoromethyl-containing organotin or organoboron compound) to the palladium center. The final step is reductive elimination , where the two organic fragments (the thiazole ring and the difluoromethyl group) are coupled together, forming the desired product and regenerating the Pd(0) catalyst, allowing the cycle to continue.

Enzyme Reaction Mechanisms Involving Thiazole Moieties

The thiazole ring is a crucial moiety in various biological systems, and its involvement in enzyme-catalyzed reactions has been a subject of detailed mechanistic study.

Thiamin phosphate (B84403) synthase provides a well-studied example of a dissociative, or SN1-like, mechanism involving a thiazole substrate. This enzyme catalyzes the coupling of 4-methyl-5-(β-hydroxyethyl)thiazole phosphate (Thz-P) and 4-amino-5-(hydroxymethyl)-2-methylpyrimidine pyrophosphate (HMP-PP) to form thiamin phosphate. nih.govproteopedia.org Mechanistic studies, including the analysis of substrate analogs and positional isotope exchange, support a dissociative pathway. acs.orgacs.org In this mechanism, the pyrimidine (B1678525) pyrophosphate (HMP-PP) first dissociates from the enzyme's active site, leaving behind a reactive pyrimidine carbocation intermediate. acs.orgacs.org This highly electrophilic intermediate is then trapped by the nucleophilic thiazole moiety (Thz-P) to complete the coupling reaction and form thiamin phosphate. acs.orgacs.org This SN1-like mechanism is distinct from an associative (SN2-like) mechanism where the thiazole would directly displace the pyrophosphate group. acs.org

Thiazole-containing molecules are known to be potent inhibitors of various enzymes, acting through diverse mechanisms.

Aminoacyl-tRNA Synthetase (AaRS) Inhibition: Aminoacyl-tRNA synthetases are essential for protein synthesis, catalyzing the attachment of amino acids to their cognate tRNAs. nih.govnih.gov Inhibition of these enzymes halts protein synthesis, leading to cell growth arrest. nih.govmdpi.com Thiazole-containing inhibitors can target these enzymes by mimicking one of the natural substrates (amino acid, ATP, or tRNA). nih.gov The inhibition mechanism can block one of the two main catalytic steps: the initial activation of the amino acid to form an aminoacyl-adenylate intermediate, or the subsequent transfer of the amino acid to the tRNA. nih.gov Some AaRS enzymes also possess a separate editing domain to correct mischarged tRNAs, and certain inhibitors function by trapping the tRNA in this editing site, thereby preventing catalytic turnover. mdpi.com

Tubulin Polymerization Inhibition: Microtubules, polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton involved in cell division. nih.gov Many thiazole derivatives exhibit potent anticancer activity by disrupting microtubule dynamics. nih.govmdpi.com The primary mechanism involves the binding of the thiazole-containing inhibitor to the colchicine-binding site on β-tubulin. nih.gov This binding event prevents the polymerization of tubulin dimers into microtubules. nih.govnih.gov The disruption of the dynamic equilibrium between polymerization and depolymerization arrests the cell cycle, typically at the G2/M phase, which ultimately triggers apoptosis (programmed cell death) in cancer cells. nih.gov

| Target Enzyme | Inhibitor Class | Mechanism of Action | Cellular Consequence |

|---|---|---|---|

| Aminoacyl-tRNA Synthetase | Thiazole-based substrate analogs | Blocks amino acid activation or transfer to tRNA, halting protein synthesis. nih.govnih.gov | Arrest of cell growth. mdpi.com |

| Tubulin | Thiazole-based compounds | Binds to the colchicine (B1669291) site on β-tubulin, preventing microtubule polymerization. nih.govnih.gov | Cell cycle arrest at G2/M phase, induction of apoptosis. nih.gov |

Mechanistic Aspects of Derivatization Reactions

Derivatization of this compound involves reactions that modify its structure to enhance properties for analysis or to create new analogs. The mechanism of these reactions is governed by the inherent electronic properties of the thiazole ring, influenced by the presence of the difluoromethyl group.

The thiazole ring has distinct reactive positions. The proton at the C2 position is the most acidic due to the electron-withdrawing effect of the adjacent nitrogen and sulfur atoms. wikipedia.orgpharmaguideline.com This allows for deprotonation by a strong base to form a nucleophilic carbanion or ylide, which can then react with various electrophiles like alkyl halides or aldehydes in a nucleophilic substitution or addition reaction. wikipedia.orgpharmaguideline.com

Electrophilic substitution reactions, such as halogenation or mercuration, preferentially occur at the C5 position, which is the most electron-rich carbon in the unsubstituted ring. pharmaguideline.com However, in this compound, the strong electron-withdrawing nature of the CF2H group significantly deactivates the C5 position towards electrophilic attack. This deactivation would likely redirect incoming electrophiles to the C4 position, which is comparatively less deactivated.

N-alkylation is another common derivatization reaction, where the lone pair of electrons on the N3 nitrogen acts as a nucleophile, attacking an alkyl halide to form a thiazolium cation. pharmaguideline.com Silylation, a common derivatization technique for GC analysis, involves the replacement of active hydrogens (e.g., on an -OH or -NH2 substituent) with a silyl (B83357) group, typically through a nucleophilic attack (SN2) mechanism. researchgate.netgcms.cz

| Position on Ring | Inherent Reactivity | Influence of 5-(Difluoromethyl) Group | Typical Derivatization Reaction |

|---|---|---|---|

| C2 | Most acidic proton; susceptible to deprotonation. pharmaguideline.com | Acidity is further enhanced. | Deprotonation followed by reaction with electrophiles. wikipedia.org |

| N3 | Nucleophilic nitrogen. pharmaguideline.com | Basicity is reduced. | N-alkylation with alkyl halides. pharmaguideline.com |

| C4 | Less reactive towards electrophiles than C5. | Becomes the more favorable site for electrophilic attack. | Potential site for halogenation or nitration. |

| C5 | Most electron-rich; preferred site for electrophilic attack. pharmaguideline.com | Strongly deactivated by the electron-withdrawing CF2H group. | Substituent is already present. |

Kinetics of Chemical Transformations

General principles of heterocyclic chemistry suggest that the difluoromethyl group at the 5-position, being a strong electron-withdrawing group, will significantly influence the kinetics of reactions involving the thiazole ring. For instance, in electrophilic aromatic substitution reactions, this group would be expected to decrease the reaction rate by deactivating the ring. Conversely, it may accelerate nucleophilic substitution reactions by stabilizing anionic intermediates. However, without specific experimental data, these effects remain qualitative predictions.

Further research is required to establish a quantitative understanding of the kinetics of reactions involving this compound. Such studies would be valuable for optimizing reaction conditions for the synthesis of novel derivatives and for elucidating the mechanisms of their chemical transformations.

Applications in Research Chemistry and Materials Science

Intermediates in Complex Organic Synthesis

The thiazole (B1198619) nucleus is a privileged scaffold in medicinal chemistry and drug discovery, appearing in a wide array of therapeutic agents. mdpi.comacs.orglifechemicals.com Consequently, functionalized thiazoles like 5-(Difluoromethyl)thiazole are valuable building blocks for the synthesis of more complex bioactive molecules. The introduction of the difluoromethyl (CF2H) group is a key strategy in modern drug design, as it can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability. mdpi.com

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 2149601-71-6 |

| Molecular Formula | C4H3F2NS |

| Molecular Weight | 135.14 g/mol |

Scaffold for Chemical Biology Probes

The thiazole scaffold is a fundamental component in the design of chemical probes used to study biological systems. A prominent example is Thiazole Orange (TO), a fluorescent dye that exhibits a significant increase in fluorescence upon binding to nucleic acids, making it a valuable tool for DNA and RNA detection. mdpi.com Benzothiazole-based structures are also widely employed in the development of fluorescent probes for detecting specific biomolecules, ions, and physiological conditions. mdpi.comresearchgate.netnih.govnih.gov These probes often work through mechanisms like intramolecular charge transfer (ICT) or excited-state intramolecular proton transfer (ESIPT).

Although direct evidence of this compound being used as the central scaffold for a chemical biology probe is not prominent in the literature, its structural features make it a candidate for such applications. The intrinsic fluorescence of some thiazole derivatives suggests that a probe built upon the this compound core could be developed. scientificarchives.com The difluoromethyl group could be used to modulate the electronic properties of the fluorophore, potentially influencing its emission wavelength, quantum yield, and sensitivity to its biological target.

Materials Science Applications

In the field of materials science, thiazole-containing compounds are investigated for their optical and electronic properties. Specifically, fused-ring systems like thiazolo[5,4-d]thiazoles are used as building blocks for organic dyes and semiconductors due to their rigid, planar structure and extended π-conjugated system. mdpi.commdpi.comrsc.org These characteristics facilitate intermolecular π–π stacking and charge transport, which are essential for applications in optoelectronic devices. Researchers have designed and synthesized various organic dyes based on thiazolo[5,4-d]thiazole (B1587360) for use in dye-sensitized solar cells (DSSCs). researchgate.netresearchgate.net

However, the application of the non-fused this compound monomer in this context is less established. The development of conductive polymers or advanced dyes typically requires monomers with extended conjugation or multiple reactive sites for polymerization. While thiazole itself can be part of a larger conjugated polymer backbone, there is limited specific research demonstrating the incorporation of this compound into such materials.

Thiazole and its derivatives are recognized as important electron-deficient building blocks for organic semiconductors used in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.gov The electron-withdrawing nature of the thiazole ring can help lower the HOMO/LUMO energy levels of a material, which is beneficial for creating stable n-type (electron-transporting) semiconductors or tuning the properties of p-type (hole-transporting) materials. d-nb.infonankai.edu.cn Research has focused heavily on materials incorporating bithiazole, thiazolothiazole, and benzobisthiazole units to achieve high charge carrier mobility and device performance. researchgate.netagu.edu.trrsc.org

Similar to its application in polymers and dyes, the integration of the small, non-fused this compound into high-performance electronic materials is not well-documented. The performance of these materials relies on extensive π-conjugation across the molecule to facilitate charge delocalization and transport, a feature that is more characteristic of fused or oligomeric thiazole structures.

Analytical Chemistry Methodologies